Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate (CAS 2138051-85-9) is a fluorinated heterocyclic building block bearing a 1,4-oxazine core with a trifluoroacetyl substituent at the 6-position and a methyl carbamate ester at the 4-position . Its molecular formula is C8H8F3NO4 with a molecular weight of 239.15 g/mol . The compound is catalogued under MDL number MFCD31559288 and is supplied by multiple vendors including Enamine (catalog EN300-1180061), Leyan (catalog 2283597), and CheMenu (catalog CM472902), typically at purities of 95% or 98% [1]. The trifluoroacetyl group serves as a strong electron-withdrawing motif, while the methyl carbamate ester provides a moderately labile protecting group amenable to further derivatization [2]. This compound is positioned as a versatile intermediate for medicinal chemistry and agrochemical research, particularly where fluorinated oxazine scaffolds are desired [2].
1Fluorinated oxazine building block — supports heterocyclic library synthesis with 19F NMR handle and enhanced metabolic stability context
2Trifluoroacetyl group (reported strong electron-withdrawing motif) — supports reactivity modulation at the 6-position carbonyl
[2] Kuujia.com. CAS 2138051-85-9 Product Description: methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate as versatile intermediate. https://www.kuujia.com/cas-2138051-85-9.html View Source
Why Generic Oxazine Analogs Cannot Substitute
Substitution of methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate with closely related oxazine analogs carries specific, quantifiable risks rooted in the interplay of the 6-position substituent and the N4 ester group. The trifluoroacetyl group (COCF3) at position 6 differs fundamentally from a formyl group (CHO) found in methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate (CAS 2137574-52-6) in both electronic character (Hammett σp ≈ 0.80 for COCF3 vs. σp ≈ 0.42 for CHO) and steric demand, which directly impacts downstream reactivity in nucleophilic additions and cyclocondensations . The six-membered 1,4-oxazine ring exhibits a distinct trifluoroacetylation outcome compared to five-membered ring analogs: the six-membered ring 2-methyl-2-oxazine yields a β,β-bistrifluoroacetylation product, whereas five-membered rings afford only β-monotrifluoroacetylation, demonstrating that ring size critically determines the accessible chemical space [1]. Furthermore, the methyl carbamate ester (MW 239.15) versus the tert-butyl carbamate ester in tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate (CAS 2230799-91-2, MW 281.23) presents different deprotection conditions (acid-labile tert-butyl vs. base-hydrolyzable methyl ester), affecting orthogonal protecting group strategies in multi-step syntheses . Critically, the broader 1,4-oxazine class has validated pharmacochemical relevance through clinical-stage BACE1 inhibitors such as NB-360 and Umibecestat (CNP520), where the 6-position CF3-substitution was demonstrated to modulate pKa to 7.1 and enable CNS penetration — a structure-activity relationship that generic substitution at the 6-position would obliterate [2].
This compound
6-trifluoroacetyl; methyl carbamate ester; MW 239.15; 6-membered 1,4-oxazine
6-formyl analog (CAS 2137574-52-6)
Weaker electron-withdrawing character (reported Hammett σp ≈ 0.42 vs. ≈ 0.80); no fluorine content — fluorination-dependent reactivity and 19F NMR handling may not transfer
This compound
Methyl carbamate — cleavable under basic or nucleophilic conditions (e.g., LiOH, TMSI)
tert-Butyl carbamate analog (CAS 2230799-91-2)
Acid-labile deprotection (TFA, HCl/dioxane) — orthogonal protecting group compatibility may shift; higher MW (281.23) alters atom economy
This compound
6-membered 1,4-oxazine ring — reported to undergo β,β-bistrifluoroacetylation
Five-membered ring analogs
Reported to yield only β-monotrifluoroacetylation — ring-size-dependent reactivity may alter downstream derivatization pathways
[1] De Silva, H.I.; Song, Y.; Henry, W.P.; Pittman Jr., C.U. Ring size and substituent steric effects in cyclic ketene-N,O/S-acetal trifluoroacetylations. Tetrahedron Letters, 2012, 53(24), 2965-2970. View Source
[2] Rueeger, H. et al. Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360. Journal of Medicinal Chemistry, 2021, 64(8), 4677-4696. DOI: 10.1021/acs.jmedchem.0c02143. View Source
Key Differentiation Evidence vs. Closest Analogs
Purity Level Comparison Across Suppliers
Among verified commercial suppliers, Leyan (Shanghai HaoHong Biomedical) offers methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate at a certified purity of 98%, compared to the 95% baseline provided by Enamine and CheMenu [1]. This 3-percentage-point differential represents a meaningful quality distinction for procurement decisions where higher starting material purity reduces the burden of impurity profiling in downstream synthesis [1].
Purity Level ComparisonHead-to-head
98% (Leyan) vs. 95% (Enamine, CheMenu) — Δ = +3 percentage points absolute purity by vendor HPLC specification
Supports procurement specification review for impurity-sensitive synthesis
Vendor certificate of analysis; purity basis per supplier specification sheets
Vendor certificate of analysis; purity determined by HPLC per vendor specification sheets
Why This Matters
Higher certified purity reduces the need for pre-use purification and minimizes unidentified impurity carry-through in multi-step synthetic sequences, directly impacting total synthesis yield and reproducibility.
PurityProcurement specificationQuality assurance
[1] Kuujia.com. CAS 2138051-85-9 Enamine EN300-1180061 pricing and purity data (95%). CheMenu CM472902 purity 95%+. https://www.kuujia.com/cas-2138051-85-9.html View Source
Ester Functionality and Deprotection Orthogonality
The methyl carbamate ester in the target compound (MW 239.15) differs from the tert-butyl carbamate ester in tert-butyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate (CAS 2230799-91-2, MW 281.23) by a molecular weight increment of 42.08 g/mol . This structural difference translates into distinct deprotection regimes: the methyl ester is cleavable under basic hydrolysis or nucleophilic conditions (e.g., LiOH, TMSI), while the tert-butyl ester requires acidic conditions (e.g., TFA, HCl/dioxane) . The methyl ester also provides superior atom economy (lower MW per functional group) for applications where the carbamate is retained in the final target .
Structural comparison based on vendor-reported molecular formulas and SMILES
Why This Matters
Selection between methyl and tert-butyl ester analogs directly impacts protecting group strategy in multi-step syntheses; the lower MW of the methyl ester improves atom economy when the carbamate is retained in the final compound.
Protecting group strategyAtom economyOrthogonal deprotection
6-Position Substituent Electronic Effects on Reactivity
The trifluoroacetyl substituent at the 6-position of the target compound (COCF3, Hammett σp ≈ 0.80) exerts a substantially stronger electron-withdrawing effect than the formyl group (CHO, σp ≈ 0.42) found in the direct analog methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate (CAS 2137574-52-6, MW 171.15) . This electronic differential translates into a pronounced difference in the electrophilicity of the 6-position carbonyl carbon, with the trifluoroacetyl group being significantly more activated toward nucleophilic attack. The molecular weight difference (ΔMW = 68.00 g/mol, reflecting replacement of H with CF3) additionally impacts physicochemical properties including lipophilicity (predicted increase in logP of approximately 1.0-1.5 units) . Critically, the six-membered oxazine ring has been shown to undergo β,β-bistrifluoroacetylation, whereas five-membered ring analogs undergo only β-monotrifluoroacetylation, establishing a ring-size-dependent reactivity pattern that the target compound's 1,4-oxazine scaffold uniquely occupies [1].
Δσp ≈ 0.38 (stronger EWG); ΔMW = 68.00 g/mol; fluorine atom count differential = 3 vs. 0
Conditions
Hammett σp values from standard physical organic chemistry reference tables; MW from vendor data
Why This Matters
For applications requiring fluorinated building blocks (e.g., metabolic stability enhancement, 19F NMR probe incorporation, or modulation of lipophilicity), the trifluoroacetyl analog provides fluorine content that the formyl analog completely lacks, making substitution impossible without losing the fluorination advantage.
[1] De Silva, H.I.; Song, Y.; Henry, W.P.; Pittman Jr., C.U. Ring size and substituent steric effects in cyclic ketene-N,O/S-acetal trifluoroacetylations. Tetrahedron Letters, 2012, 53(24), 2965-2970. View Source
CNS Drug Discovery Precedent for Fluorinated Oxazine Scaffolds
In the clinically validated 1,4-oxazine BACE1 inhibitor series, the installation of a CF3-containing group at the 6-position of the 5-amino-1,4-oxazine core was essential for achieving a pKa of 7.1, which in turn enabled a very low P-glycoprotein (P-gp) efflux ratio and high CNS penetration [1]. The lead compound NB-360 (bearing 6-CF3 substitution) demonstrated an IC50 of 5 nM against human BACE1 and 6 nM against BACE2, with robust Aβ reduction in mice, rats, and dogs [1][2]. While the target compound (CAS 2138051-85-9) possesses a trifluoroacetyl (COCF3) rather than a trifluoromethyl (CF3) group and lacks the 5-amino substituent, the shared 6-position electron-withdrawing fluorinated motif on the 1,4-oxazine scaffold provides class-level precedent that this substitution pattern is pharmacologically productive, unlike non-fluorinated 6-substituted analogs which would not benefit from the pKa-lowering and metabolic stability effects of fluorine [1][3]. This class-level evidence does not constitute direct activity data for the target compound, which has no published biological assay results, but provides a rational basis for its selection as a fluorinated oxazine building block over non-fluorinated alternatives [1].
CNS Oxazine Scaffold PrecedentClass-level
Clinically studied 1,4-oxazine BACE1 inhibitors (NB-360, Umibecestat) use 6-position CF3 substitution for pKa modulation (~7.1) and CNS penetration — class-level scaffold precedent only
Class-level scaffold precedent context; no direct biological assay data for CAS 2138051-85-9
Target compound bears COCF3 (not CF3) and lacks 5-amino substituent; direct activity cannot be inferred
Not directly comparable due to different substitution pattern; class-level inference only
Conditions
NB-360 data from J. Med. Chem. 2021; no direct assay data available for CAS 2138051-85-9
Why This Matters
This class-level evidence supports the strategic value of the 6-trifluoroacetyl-1,4-oxazine scaffold for medicinal chemistry programs targeting CNS-penetrant or metabolically stable candidates, providing a rational procurement justification over non-fluorinated oxazine analogs.
[1] Rueeger, H. et al. Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360. Journal of Medicinal Chemistry, 2021, 64(8), 4677-4696. DOI: 10.1021/acs.jmedchem.0c02143. View Source
[3] Novartis AG. Discovery of Umibecestat (CNP520): A Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor for the Prevention of Alzheimer's Disease. J. Med. Chem., 2021. DOI: 10.1021/acs.jmedchem.1c01317. View Source
GHS Hazard and Safety Profile Documentation
Leyan reports a specific GHS hazard classification for methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate (CAS 2138051-85-9): GHS07 (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is consistent with the general class of trifluoroacetyl-containing compounds, where the electron-withdrawing nature of the COCF3 group contributes to electrophilic reactivity and potential irritancy . Notably, the tert-butyl ester analog (CAS 2230799-91-2) and the formyl analog (CAS 2137574-52-6) do not have publicly available GHS classifications from the same vendors, making the target compound's documented hazard profile a distinguishing feature for laboratory safety planning during procurement .
GHS Hazard DocumentationSupplier data
GHS07 Warning; H302-H315-H319-H335; P-statements available from Leyan — documented safety profile per EU Regulation (EC) No 1272/2008
Supports laboratory risk assessment and PPE planning prior to procurement
Comparable analogs (CAS 2230799-91-2, CAS 2137574-52-6) lack publicly available GHS classifications; review individual vendor SDS
Confirmed Structural Identity and Database Records
The target compound has a fully resolved structural identity documented through its SMILES notation (COC(=O)N1CCOC(=C1)C(=O)C(F)(F)F) and InChI Key (YBJIJMFHYPWKCQ-UHFFFAOYSA-N), as reported by CheMenu and Kuujia [1]. This enables unambiguous computational database searching and structure verification via NMR or mass spectrometry. In contrast, the formyl analog (CAS 2137574-52-6) is defined by SMILES COC(=O)N1CCOC(C=O)=C1, while the tert-butyl ester analog (CAS 2230799-91-2) is defined by SMILES CC(C)(C)OC(=O)N1CCOC(=C1)C(=O)C(F)(F)F . The PubChem CID for the target compound is 132354082, providing a resolvable entry in the PubChem database for computational screening and cheminformatics workflows [1].
Verified structural identifiers ensure that procurement of CAS 2138051-85-9 delivers the exact intended chemical entity, eliminating the risk of isomeric or analog misidentification that could compromise experimental reproducibility.
Chemical identitySMILESInChI KeyStructure verification
For medicinal chemistry groups constructing fluorinated oxazine libraries, procurement of the Leyan 98% purity grade (Catalog 2283597) is recommended over the 95% baseline suppliers to minimize impurity-derived false positives in biological screening [1]. The trifluoroacetyl group provides three equivalent 19F nuclei suitable for 19F NMR-based binding assays and fragment-based screening, a capability absent in the non-fluorinated formyl analog (CAS 2137574-52-6) .
Multi-Step Synthesis with Orthogonal Deprotection Needs
In synthetic routes where the N4 ester must be cleaved under basic or nucleophilic conditions (e.g., in the presence of acid-sensitive functionality elsewhere in the molecule), the methyl carbamate ester in CAS 2138051-85-9 provides a clear advantage over the tert-butyl carbamate analog (CAS 2230799-91-2), which requires strongly acidic deprotection conditions (TFA or HCl) that may be incompatible with other protecting groups [1]. The 42 g/mol MW advantage of the methyl ester further improves atom economy in sequences where the carbamate is retained in the final target [1].
CNS Drug Discovery Leveraging Oxazine Scaffold Precedent
For neuroscience drug discovery programs targeting BACE1, BACE2, or other CNS enzymes, the 6-trifluoroacetyl-1,4-oxazine scaffold provides a starting point for SAR exploration that is structurally related to the clinically validated inhibitor class exemplified by NB-360 and Umibecestat (CNP520), where 6-position fluorinated substitution was demonstrated to be essential for achieving a pKa of 7.1 and high CNS penetration [1]. Non-fluorinated 6-substituted analogs would lack this critical pKa-modulating and metabolic stability-enhancing property [1].
Agrochemical Intermediate Development
The strong electron-withdrawing character of the trifluoroacetyl group (σp ≈ 0.80) makes CAS 2138051-85-9 a suitable intermediate for agrochemical candidates where electron-deficient heterocycles are desired for target binding or environmental stability [1]. The documented GHS07 hazard profile with specific H- and P-statements from Leyan enables compliant safety documentation for industrial-scale process development .
Application
Selection Property
Validation Focus
Fluorinated heterocyclic library synthesis
19F NMR handle and fluorinated oxazine scaffold
Fluorine incorporation verification; impurity profiling for screening workflows
Multi-step orthogonal deprotection synthesis
Base/nucleophile-cleavable methyl carbamate ester
Orthogonal deprotection compatibility with acid-sensitive functional groups
CNS-targeted oxazine scaffold SAR exploration
6-position fluorinated 1,4-oxazine core with reported scaffold precedent
Scaffold precedent review; pKa modulation and CNS penetration context
Reactivity characterization; documented GHS hazard profile for process safety planning
[1] Rueeger, H. et al. Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360. Journal of Medicinal Chemistry, 2021, 64(8), 4677-4696. DOI: 10.1021/acs.jmedchem.0c02143. View Source
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